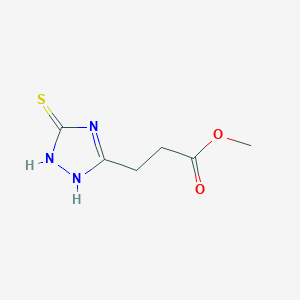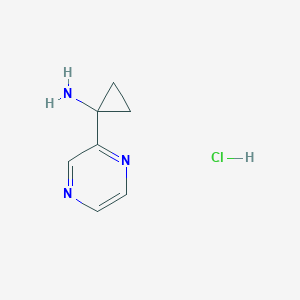![molecular formula C8H11N3 B1429806 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine CAS No. 933688-17-6](/img/structure/B1429806.png)
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine
概要
説明
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a pyridine ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
作用機序
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown activity on kinase inhibition , suggesting that kinases could be potential targets for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine.
Mode of Action
If we consider the activity of similar compounds, it’s possible that this compound might interact with its targets (potentially kinases) to inhibit their function .
Biochemical Pathways
Given the potential kinase inhibition activity, it could impact various cellular processes regulated by kinases, including cell growth, differentiation, and apoptosis .
Result of Action
If it acts as a kinase inhibitor like similar compounds, it could potentially influence cell growth, differentiation, and apoptosis .
準備方法
The synthesis of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods may involve optimized versions of these synthetic routes to ensure higher yields and purity.
化学反応の分析
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction can yield tetrahydro derivatives .
科学的研究の応用
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine has a wide range of applications in scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with potential biological activities. In biology and medicine, derivatives of this compound have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . Additionally, it is used in the development of organic materials and natural products .
類似化合物との比較
1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds share a similar nitrogen-containing heterocyclic structure but may differ in their biological activities and applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . The unique structure of this compound makes it a valuable scaffold for drug discovery and other scientific research .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXJGMTMBKZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)

![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)


